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molecular formula C16H12ClNO3 B8535609 1h-Indole-3-carboxylic acid,2-chloro-6-methoxy-1-phenyl-

1h-Indole-3-carboxylic acid,2-chloro-6-methoxy-1-phenyl-

Cat. No. B8535609
M. Wt: 301.72 g/mol
InChI Key: CFNUERVSNHYHJC-UHFFFAOYSA-N
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Patent
US08211885B2

Procedure details

The compound of step 2 (365 mg, 1.27 mmol) was dissolved in tert-butanol (15 ml) and 2-methyl-2-butene (3 ml), and a solution of sodium chlorite (1.06 g, 11.7 mmol) and sodium dihydrogenphosphate (1.06 g, 8.82 mmol) in water (6 ml) was added. The reaction mixture was stirred at room temperature for 48 h. The mixture was diluted with water and extracted with EA. The organic layer was dried over sodium sulfate, filtered and the solvent was removed under reduced pressure to give 394 mg of the crude title compound.
Name
compound
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:4]2[C:9]([C:10]=1[CH:11]=[O:12])=[CH:8][CH:7]=[C:6]([O:13][CH3:14])[CH:5]=2.Cl([O-])=[O:22].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)(C)(C)C.CC(=CC)C.O>[Cl:1][C:2]1[N:3]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:4]2[C:9]([C:10]=1[C:11]([OH:22])=[O:12])=[CH:8][CH:7]=[C:6]([O:13][CH3:14])[CH:5]=2 |f:1.2,3.4|

Inputs

Step One
Name
compound
Quantity
365 mg
Type
reactant
Smiles
ClC=1N(C2=CC(=CC=C2C1C=O)OC)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
1.06 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)=CC
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1N(C2=CC(=CC=C2C1C(=O)O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 394 mg
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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